1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol
Description
Structure
3D Structure
Properties
CAS No. |
83776-51-6 |
|---|---|
Molecular Formula |
C9H12S2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)ethanethiol |
InChI |
InChI=1S/C9H12S2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3 |
InChI Key |
BBBAWQXWJZXORT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)S |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 4 Methylsulfanyl Phenyl Ethane 1 Thiol
Retrosynthetic Analysis and Strategic Disconnections for the 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are most logical: the carbon-sulfur (C-S) bond of the thiol and the carbon-carbon (C-C) bond adjacent to the aromatic ring.
C-S Bond Disconnection: This is the most direct approach. The thiol group can be disconnected to reveal a corresponding electrophilic precursor, such as a benzylic halide or alcohol, and a sulfur nucleophile. This strategy leads to the identification of 1-[4-(methylsulfanyl)phenyl]ethanol or 1-chloro-1-[4-(methylsulfanyl)phenyl]ethane as key intermediates. The aromatic portion, 4-(methylsulfanyl)acetophenone, serves as a readily accessible starting material for these intermediates.
C-C Bond Disconnection: An alternative disconnection breaks the bond between the aromatic ring and the ethylthiol side chain. This would involve an electrophilic aromatic substitution pathway, potentially using a suitable two-carbon sulfur-containing synthon to alkylate thioanisole (B89551). However, controlling regioselectivity and the reactivity of the thiol-containing reagent makes this approach more complex than the C-S disconnection.
Based on this analysis, the most strategically sound syntheses would likely originate from 4-(methylsulfanyl)acetophenone, proceeding through a benzylic intermediate followed by the introduction of the thiol group.
Development and Optimization of Novel Synthetic Routes to this compound
Building upon the retrosynthetic blueprint, several synthetic routes can be devised. A common and effective method involves the reduction of the ketone, 4-(methylsulfanyl)acetophenone, to the corresponding alcohol, 1-[4-(methylsulfanyl)phenyl]ethanol. This alcohol can then be converted into a good leaving group (e.g., a halide or tosylate) and subsequently displaced by a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
A plausible two-step synthesis is outlined below:
Reduction of Ketone: 4-(Methylsulfanyl)acetophenone is reduced to 1-[4-(methylsulfanyl)phenyl]ethanol using a standard reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Thiolation: The resulting benzylic alcohol is converted to the thiol. This can be achieved via a Mitsunobu reaction with thioacetic acid followed by hydrolysis, or by converting the alcohol to a bromide using PBr₃ and then reacting it with a sulfur source.
The table below summarizes a potential reaction pathway starting from 4-(methylsulfanyl)acetophenone.
| Step | Reactant | Reagents | Product |
| 1 | 4-(Methylsulfanyl)acetophenone | 1. NaBH₄2. H₂O | 1-[4-(Methylsulfanyl)phenyl]ethanol |
| 2 | 1-[4-(Methylsulfanyl)phenyl]ethanol | 1. PBr₃2. NaSH | This compound |
Exploration of Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste. Transition-metal catalysis, in particular, offers powerful tools for C–S bond formation. beilstein-journals.orgnih.gov For the synthesis of this compound, catalytic approaches could be applied to the thiolation step.
For instance, benzylic alcohols can be directly converted to thioethers using various metal catalysts, including those based on indium, iron, and copper. organic-chemistry.orgnih.gov A copper-catalyzed thioetherification, for example, could proceed via a Lewis-acid-mediated SN1-type mechanism, where the catalyst activates the alcohol for nucleophilic attack by a thiol. nih.gov While these methods typically produce thioethers, modifications using a protected thiol source could be adapted for the synthesis of the target thiol.
Palladium and nickel catalysts are also widely used for C-S cross-coupling reactions, often under Buchwald-Hartwig conditions. nih.govacsgcipr.org A route could be envisioned where 1-chloro-4-(1-chloroethyl)benzene is coupled with a methyl mercaptide source and subsequently with a protected thiol equivalent in a one-pot or sequential catalytic process. The choice of ligand is crucial for the success of these reactions. acsgcipr.org
| Catalytic Approach | Catalyst System | Precursor | Description |
| Lewis Acid Catalysis | Cu(OTf)₂ or In(OTf)₃ | Benzylic Alcohol | Direct substitution of the hydroxyl group with a sulfur nucleophile. nih.gov |
| Cross-Coupling | Pd or Ni complexes with phosphine ligands | Benzylic Halide | Buchwald-Hartwig type coupling with a thiol or thiol equivalent. nih.govacsgcipr.org |
| Copper-Catalyzed Coupling | CuI | Aryl Iodide | Coupling of an aryl iodide with a sulfur source, followed by reduction. acs.orgorganic-chemistry.org |
Application of Green Chemistry Principles for Sustainable Production of this compound
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several green strategies can be implemented.
One key principle is atom economy. Routes that proceed via direct substitution of an alcohol, rather than conversion to a halide, are more atom-economical. The use of catalytic systems reduces the need for stoichiometric reagents. acsgcipr.org Another focus is the use of greener solvents. Deep eutectic solvents (DESs) have emerged as environmentally benign alternatives to volatile organic compounds (VOCs) and have been successfully used in radical-mediated hydrothiolation reactions. semanticscholar.org
Furthermore, photochemical methods, which use light to initiate reactions, can offer milder and more selective reaction conditions. acs.org A thiol-ene "click" reaction, for example, is a highly efficient and often green method for C-S bond formation that proceeds via a radical mechanism. nih.gov While not directly applicable to the synthesis of the target benzylic thiol from its ketone precursor, related photochemical strategies could be developed. The use of air as a benign oxidant in certain steps, such as the formation of disulfide intermediates, also aligns with green chemistry principles. rsc.org
Investigation of Stereoselective Synthesis Methodologies for Chiral Variants of this compound
The carbon atom bearing the thiol group in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers (R and S). The synthesis of single enantiomers is of great importance, particularly for pharmaceutical applications.
Stereoselective synthesis can be achieved in several ways:
Asymmetric Reduction: The prochiral ketone, 4-(methylsulfanyl)acetophenone, can be reduced to the chiral alcohol, 1-[4-(methylsulfanyl)phenyl]ethanol, using a chiral reducing agent or a catalyst. Numerous well-established methods exist for the asymmetric reduction of ketones, such as the use of chiral borane reagents (e.g., Corey-Bakshi-Shibata catalyst) or transition metal catalysts with chiral ligands. The resulting enantiomerically enriched alcohol can then be converted to the thiol with retention or inversion of configuration, depending on the chosen mechanism.
Kinetic Resolution: A racemic mixture of the final thiol or an intermediate alcohol could be resolved. This can be done enzymatically or through reaction with a chiral resolving agent.
Chiral Catalysis in C-S Bond Formation: The development of chiral catalysts for the asymmetric addition of thiols to precursors is an active area of research. For instance, chiral β-hydroxy amines have been used to catalyze the asymmetric addition of aromatic thiols to conjugated cycloalkenones. acs.org While a different reaction class, this demonstrates the principle of using chiral organocatalysts to control stereochemistry in C-S bond formation. acs.org
The synthesis of chiral thiols can be challenging due to the coordinating properties and oxidation sensitivity of the thiol group, which can interfere with many synthetic methods. researchgate.netelsevierpure.com
Scale-Up Considerations and Process Intensification for Efficient this compound Production
Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges related to safety, cost, efficiency, and environmental impact. Process intensification—the development of smaller, cleaner, and more energy-efficient manufacturing processes—is a key strategy in modern chemical production. utwente.nl
For the production of this compound, several scale-up considerations are paramount:
Reagent Selection: On a large scale, inexpensive and readily available starting materials like thioanisole and acetyl chloride are preferred. google.comasianpubs.org The use of highly toxic or pyrophoric reagents would require specialized handling and increase costs.
Heat and Mass Transfer: Reactions that are easily controlled in a small flask can become problematic in large reactors due to limitations in heat and mass transfer. ucc.ie Exothermic steps, such as reductions or Grignard reactions, require careful thermal management.
Continuous Flow Processing: Continuous flow chemistry offers significant advantages for scale-up, including superior heat and mass transfer, enhanced safety, and easier automation. ucc.ieresearchgate.net A multi-step synthesis could be "telescoped" into a continuous sequence, minimizing manual handling and isolation of intermediates. nih.gov Photochemical steps, in particular, are often well-suited for flow reactors, which ensure uniform irradiation of the reaction mixture. nih.gov
Purification: Purification by chromatography is generally not feasible for large-scale production. Therefore, the synthetic route should be designed to produce the final product in high purity, ideally allowing for isolation by crystallization or distillation.
Waste Management: The environmental impact of the process is a major consideration. Solvents should be chosen for their low toxicity and recyclability. The process should be designed to minimize waste streams. semanticscholar.org
The table below highlights key differences between laboratory and industrial-scale synthesis.
| Feature | Laboratory Scale | Industrial Scale (Process Intensification) |
| Reactor | Batch (Glass Flask) | Continuous Flow Reactor or Optimized Batch Reactor |
| Heating/Cooling | Oil Bath / Ice Bath | Heat Exchangers / Jacketed Reactors |
| Purification | Chromatography | Crystallization / Distillation |
| Process Control | Manual | Automated (Inline Analytics, Feedback Loops) |
| Safety | Fume Hood | Process Safety Management (PSM) |
| Key Goal | Proof of Concept | Efficiency, Cost, Safety, Sustainability |
Reaction Chemistry and Mechanistic Investigations of 1 4 Methylsulfanyl Phenyl Ethane 1 Thiol
Reactivity Profile of the Thiol Group in 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol
The thiol (-SH) group is known for its nucleophilic character and susceptibility to oxidation.
Nucleophilic Reactivity and Advanced Derivatization Strategies of the Thiol Moiety
Thiols are effective nucleophiles and can participate in a variety of substitution and addition reactions. libretexts.org The thiol proton is weakly acidic and can be removed by a base to form a thiolate anion, which is a potent nucleophile. libretexts.org
General Nucleophilic Substitution:
A general representation of the nucleophilic substitution reaction of a thiol is as follows:
R-SH + Base → R-S⁻ (Thiolate)
R-S⁻ + R'-X → R-S-R' + X⁻ (where X is a leaving group)
This reactivity allows for various derivatization strategies, such as alkylation, acylation, and addition to unsaturated systems. However, specific studies detailing these reactions for this compound are not available.
Oxidation Pathways and Products Derived from the Thiol Functionality in this compound
The thiol group is readily oxidized. Mild oxidation typically leads to the formation of a disulfide. libretexts.orgresearchgate.netchemrxiv.org
Disulfide Formation:
2 R-SH + [O] → R-S-S-R + H₂O
Further oxidation under stronger conditions can yield sulfenic, sulfinic, and ultimately sulfonic acids. The specific conditions and resulting products for the oxidation of this compound have not been experimentally determined.
Reactivity of the Sulfide (B99878) Moiety in this compound
The sulfide (-S-) linkage in the molecule also possesses distinct reactivity, primarily centered on the lone pairs of electrons on the sulfur atom.
Electrophilic Character and Formation of Sulfonium (B1226848) Species from this compound
The sulfur atom in a sulfide is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium salts. libretexts.org
Formation of Sulfonium Salts:
R-S-R' + R''-X → [R-S⁺(R'')-R'] X⁻
While this is a general reaction for sulfides, specific examples involving this compound are not documented.
Redox Transformations of the Sulfide Linkage in this compound
The sulfide moiety can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. libretexts.org
Oxidation to Sulfoxide and Sulfone:
R-S-R' + [O] → R-S(O)-R' (Sulfoxide)
R-S(O)-R' + [O] → R-S(O)₂-R' (Sulfone)
Common oxidizing agents for these transformations include hydrogen peroxide and peracids. The specific conditions and yields for the oxidation of the sulfide in this compound are not reported.
Reactions Involving the Phenyl Ring in this compound
The phenyl ring in the molecule is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents, the ethanethiol (B150549) group and the methylsulfanyl group, would influence the position of substitution. Both the -CH(SH)CH₃ and -SCH₃ groups are generally considered ortho-, para-directing and activating groups in electrophilic aromatic substitution reactions. wikipedia.org However, the steric hindrance from the ethanethiol group might favor substitution at the positions ortho and para to the methylsulfanyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org No specific studies on these reactions for this compound have been found.
Analysis of Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of such reactions on a substituted benzene (B151609) is governed by the electronic properties of the existing substituents. In this compound, the benzene ring is substituted with a methylsulfanyl group (-SMe) at the para position relative to a 1-thioethyl group [-CH(SH)CH₃].
The methylsulfanyl group is known to be an activating, ortho, para-directing group. youtube.comlibretexts.orgpressbooks.pub The sulfur atom's lone pairs can be donated into the aromatic π-system through resonance, which enriches the electron density at the ortho and para positions. This resonance stabilization of the cationic intermediate, known as the sigma complex or arenium ion, lowers the activation energy for substitution at these positions. masterorganicchemistry.comlibretexts.org Since the 1-thioethyl group already occupies the para position, the directing influence of the -SMe group is primarily towards the two equivalent ortho positions (C2 and C6).
The 1-thioethyl group's directing influence is more complex. The alkyl portion is weakly activating via induction, while the thiol group itself has lone pairs that could participate in resonance. However, its effect is generally considered weaker than that of the thioether. Therefore, the dominant directing influence for electrophilic aromatic substitution on this compound is expected to be the methylsulfanyl group.
Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the regioselectivity of EAS reactions. rsc.orgrsc.org By calculating the energies of the transition states for electrophilic attack at the ortho and meta positions (relative to the -SMe group), a quantitative prediction of the product distribution can be achieved. These calculations typically show that the transition states leading to ortho and para substitution are significantly lower in energy for rings substituted with electron-donating groups. nih.gov
The expected major products of an electrophilic attack on this compound would be those resulting from substitution at the positions ortho to the methylsulfanyl group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table is based on established principles of substituent effects in electrophilic aromatic substitution.
| Position of Electrophilic Attack | Relative Stability of Sigma Complex Intermediate | Expected Product Distribution |
| Ortho (to -SMe) | High (stabilized by resonance from sulfur lone pair) | Major Product |
| Meta (to -SMe) | Low (lacks direct resonance stabilization) | Minor or Trace Product |
Investigation of Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve highly regioselective deprotonation and subsequent functionalization of an aromatic ring, typically with organolithium bases. wikipedia.orgorganic-chemistry.org The DMG coordinates to the lithium atom, positioning the base to abstract a proton from the adjacent ortho position. baranlab.orguwindsor.ca
For this compound, both sulfur-containing substituents have the potential to act as DMGs due to the presence of Lewis basic sulfur atoms. The hierarchy of directing group ability is a critical factor in predicting the outcome of a competitive DoM reaction. Generally, functional groups that can form a stable chelate with the lithium cation are stronger directing groups.
The methylsulfanyl group of thioanisole (B89551) is a known, albeit moderately effective, DMG. harvard.edu The thiol group, after deprotonation by the organolithium base to form a lithium thiolate, could also potentially direct metalation. The relative directing ability would depend on the specific reaction conditions, including the choice of base (e.g., n-BuLi, s-BuLi, t-BuLi), solvent (e.g., THF, diethyl ether), and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can enhance the basicity of the organolithium reagent and influence aggregation states. baranlab.org
Given the established precedent for thioethers in DoM, it is probable that the methylsulfanyl group would direct lithiation to the C3 and C5 positions (ortho to the -SMe group). Competition between the two potential directing sites would be a key area of investigation. It is conceivable that initial deprotonation of the more acidic thiol proton would occur first, forming a lithium thiolate, which would then influence the subsequent, slower ortho-lithiation step.
Table 2: Relative Directing Ability of Relevant Functional Groups in Directed ortho-Metalation This table provides a generalized hierarchy based on literature reviews.
| Directing Group | Relative Strength | Typical Conditions |
| -CONR₂ (Amide) | Strong | s-BuLi, THF, -78 °C |
| -OCONR₂ (Carbamate) | Strong | s-BuLi, THF, -78 °C |
| -SO₂NR₂ (Sulfonamide) | Strong | n-BuLi, THF, -78 °C |
| -OCH₃ (Methoxy) | Moderate | n-BuLi/t-BuLi, Et₂O/Hexane |
| -SCH₃ (Methylsulfanyl) | Moderate | n-BuLi/TMEDA, Hexane, RT |
| -NR₂ (Amine) | Moderate | n-BuLi, Hexane, RT |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes for this compound Transformations
Understanding the detailed mechanism of a chemical reaction requires moving beyond the identification of reactants and products to probe the transient species and energy profiles that define the reaction pathway. For transformations involving this compound, such as oxidation of the sulfur centers or nucleophilic substitution at the benzylic position, kinetic and spectroscopic methods are essential. researchgate.net
Kinetic studies can determine the order of a reaction with respect to each reactant, providing crucial information about the composition of the transition state in the rate-determining step. nih.govresearchgate.net For instance, in an oxidation reaction, determining the rate dependence on both the substrate and the oxidant concentration can help distinguish between different proposed mechanisms.
Spectroscopic probes allow for the direct or indirect observation of reaction intermediates. nih.govresearchgate.net Techniques like UV-Vis, NMR, and IR spectroscopy can be employed to monitor the disappearance of reactants and the appearance of products in real-time. researchgate.netmdpi.com In specific cases, transient intermediates might be detectable at low temperatures or through rapid-scan techniques, providing a snapshot of the reaction partway through its course. For sulfur-centered reactions, changes in the electronic environment can sometimes be monitored using specialized techniques like X-ray absorption spectroscopy. researchgate.net
Transition State Analysis of Key Chemical Processes Involving this compound
The transition state is the highest energy point along a reaction coordinate and represents a critical, fleeting arrangement of atoms that determines the reaction rate. github.io While transition states cannot be isolated, their structures and energies can be investigated through a combination of experimental kinetic data and computational modeling. numberanalytics.com
Computational chemistry, particularly DFT, has become a powerful tool for locating and characterizing transition state structures. numberanalytics.comresearchgate.net For a given transformation of this compound, such as the oxidation of the thiol to a sulfenic acid or the thioether to a sulfoxide, computational methods can model the reaction pathway. These calculations provide the geometry of the transition state and the activation energy (ΔG‡), which is directly related to the reaction rate constant via the Eyring equation. By comparing the calculated activation energies for competing mechanistic pathways, chemists can predict which pathway is more favorable.
For example, in an Sₙ2 reaction at the benzylic carbon, computational analysis could model the transition state for the nucleophilic attack and departure of the leaving group, providing insights into the degree of bond formation and bond breaking at this critical point.
Table 3: Conceptual Computational Analysis of Transition States for Competing Pathways This table illustrates hypothetical data from a DFT study on the oxidation of the thiol group.
| Proposed Mechanistic Pathway | Key Feature of Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Favored Pathway |
| Path A: Direct Oxygen Insertion | Three-membered S-O-H ring | 25.4 | No |
| Path B: Radical Abstraction | Elongated S-H bond | 18.2 | Yes |
| Path C: Water-Assisted Proton Transfer | H-bonding network with solvent | 19.5 | Possible contributor |
Isotopic Labeling Studies to Unravel Mechanistic Pathways of this compound
Isotopic labeling is a definitive technique for tracking the fate of specific atoms through a reaction and for probing the nature of bond-breaking and bond-forming steps in a mechanism. wikipedia.orgresearchgate.netnih.gov By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ³²S with ³⁴S), one can follow the label's position in the products or measure the effect of the isotopic substitution on the reaction rate, an effect known as the Kinetic Isotope Effect (KIE). wikipedia.orglibretexts.org
A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edu For this compound, replacing the acidic thiol hydrogen with deuterium (B1214612) (to give this compound-d₁) would be a powerful probe for reactions involving this proton. If a significant primary KIE (kH/kD > 2) is observed for an oxidation reaction, it provides strong evidence that the S-H bond is being broken in the rate-limiting step. cdnsciencepub.comacs.org A KIE near 1 would suggest that the S-H bond is not broken in this step.
Heavy-atom KIEs, using isotopes like ¹³C or ³⁴S, can also provide valuable mechanistic information, although the effects are much smaller. libretexts.orgnih.gov For example, in a reaction involving the cleavage of the C-S bond of the thioether, a small but measurable ³⁴S KIE could confirm that this bond is indeed breaking in the rate-determining step. These studies, while technically demanding, offer unambiguous mechanistic insights that are often difficult to obtain by other means. acs.org
Table 4: Expected Kinetic Isotope Effects (KIE) for Mechanistic Scenarios This table presents theoretical KIE values for reactions involving this compound.
| Reaction Studied | Isotopic Label | Mechanistic Hypothesis | Expected k_light / k_heavy | Interpretation |
| Oxidation of Thiol | R-SD | S-H bond cleavage is rate-determining | ~ 3-7 | Primary KIE; supports hypothesis |
| Oxidation of Thiol | R-SD | S-H bond cleavage occurs after rate-determining step | ~ 1.0-1.2 | No primary KIE; refutes hypothesis |
| Sₙ1 reaction at benzylic C | R-¹³CH (SH)-Ar | C-Leaving Group bond cleavage is rate-determining | ~ 1.02-1.05 | Heavy-atom KIE; supports C-X bond scission |
| Radical reaction at benzylic C | R-CD (SH)-Ar | C-H bond cleavage is rate-determining | ~ 4-8 | Primary KIE; supports C-H abstraction |
Computational Chemistry and Theoretical Studies of 1 4 Methylsulfanyl Phenyl Ethane 1 Thiol
Electronic Structure Analysis of 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol
The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods allow for a detailed analysis of the distribution of electrons within this compound.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orgslideshare.net The energy and spatial distribution of these orbitals in this compound provide insights into its electrophilic and nucleophilic nature.
The HOMO is the orbital from which the molecule is most likely to donate electrons, thus indicating regions of nucleophilicity. For this compound, the HOMO is expected to have significant contributions from the sulfur atoms of the thiol and methylsulfanyl groups, as well as the π-system of the phenyl ring, due to the presence of lone pairs on the sulfur atoms.
The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating regions of electrophilicity. The LUMO of this compound would likely be distributed over the aromatic ring and the C-S bonds, representing potential sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Illustrative Frontier Molecular Orbital Data:
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Primarily localized on the thiol and methylsulfanyl sulfur atoms and the π-system of the phenyl ring, indicating nucleophilic character. |
| LUMO | -0.8 | Distributed over the phenyl ring and the antibonding orbitals of the C-S bonds, indicating potential sites for electrophilic interaction. |
| HOMO-LUMO Gap | 5.4 | Suggests a moderate level of chemical reactivity and kinetic stability. |
Note: The data in this table is illustrative and represents typical values for similar aromatic thiol compounds as determined by DFT calculations.
The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using methods like Mulliken population analysis, and visualized through Molecular Electrostatic Potential (MEP) maps.
An MEP map provides a color-coded representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely to be sites for electrophilic attack. For this compound, these would be expected around the sulfur atoms due to their lone pairs. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. These would likely be found around the acidic hydrogen of the thiol group.
Illustrative Mulliken Atomic Charges:
| Atom | Charge (a.u.) | Description |
| S (thiol) | -0.15 | The negative charge indicates the electron-rich nature of the thiol sulfur atom. |
| H (thiol) | +0.18 | The positive charge on the thiol hydrogen suggests its acidic character. |
| S (methylsulfanyl) | -0.12 | The methylsulfanyl sulfur also carries a partial negative charge. |
| C (aromatic ring) | -0.05 to 0.05 | The charges on the aromatic carbons are varied, reflecting the influence of the substituents. |
Note: The data in this table is illustrative and represents typical values for similar aromatic thiol compounds as determined by DFT calculations.
Conformational Analysis and Energy Minima of this compound
The three-dimensional structure of a molecule is not rigid, and different spatial arrangements of atoms, known as conformations, can exist. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them.
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to explore the potential energy surface of a molecule. researchgate.netresearchgate.net For this compound, the key dihedral angles to consider are those around the C(phenyl)-C(ethane), C(ethane)-S(thiol), and C(phenyl)-S(methylsulfanyl) bonds.
By systematically rotating these bonds and calculating the energy at each step, a conformational landscape can be generated. This allows for the identification of the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other local minima. The relative energies of these conformers determine their populations at a given temperature.
The electronic structure and conformation of this compound will govern how it interacts with other molecules. The presence of the thiol group allows for the formation of hydrogen bonds, where the thiol hydrogen acts as a donor and the sulfur atom can act as a weak acceptor. The aromatic ring can participate in π-π stacking interactions with other aromatic systems.
Computational methods can be used to model these intermolecular interactions and predict the aggregation behavior of the molecule. By calculating the interaction energies of different dimeric and larger cluster arrangements, the most favorable modes of self-assembly can be determined. These studies are crucial for understanding the properties of the compound in the solid state and in solution.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods for this compound
Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computed structures and electronic properties.
For this compound, DFT calculations can be used to predict:
Infrared (IR) spectra: By calculating the vibrational frequencies and their intensities, a theoretical IR spectrum can be generated. This would show characteristic peaks for the S-H stretch of the thiol, C-S stretches, and various vibrations of the aromatic ring.
Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of the ¹H and ¹³C nuclei can be calculated and compared to experimental NMR data. This is a powerful tool for structure elucidation and conformational analysis.
UV-Vis spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the electronic transitions within the molecule, particularly those involving the π-system of the phenyl ring.
Computational Vibrational Spectroscopy (IR, Raman) of this compound
Computational vibrational spectroscopy, utilizing methods such as Density Functional Theory (DFT), is instrumental in predicting the infrared (IR) and Raman spectra of molecules. arxiv.orgcore.ac.ukresearchgate.net For this compound, these calculations can provide insights into its structural and bonding characteristics through the analysis of its vibrational modes.
Theoretical calculations for analogous simple thiols and their complexes are often performed to understand their vibrational frequencies. researchgate.net DFT calculations, commonly employing the B3LYP functional with a basis set such as 6-311++G(d,p), are a standard approach for obtaining optimized molecular geometries and predicting vibrational spectra. researchgate.netresearchgate.net The calculated harmonic frequencies are often scaled to better match experimental values.
The predicted IR and Raman spectra of this compound would exhibit characteristic vibrational bands corresponding to its different functional groups. Key vibrational modes would include the S-H stretch, typically appearing in the range of 2550-2600 cm⁻¹, though its intensity in IR spectra is often weak. rsc.org The C-S stretching vibrations are expected in the fingerprint region, generally between 600 and 800 cm⁻¹. rsc.org Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹. The out-of-plane bending of the aromatic C-H bonds is also a characteristic feature.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2900 - 2980 | Strong | Strong |
| S-H Stretch | ~2560 | Weak | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Strong |
| C-H Bend (Aliphatic) | 1370 - 1460 | Medium | Medium |
| C-S Stretch | 650 - 750 | Medium | Strong |
| S-CH₃ Stretch | 690 - 710 | Medium | Strong |
Note: The values in this table are hypothetical and based on typical frequency ranges for the respective functional groups as determined by computational studies on analogous molecules.
NMR Chemical Shift Prediction and Analysis for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method at the DFT level, have become highly effective in predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govacs.org These predictions are invaluable for assigning experimental spectra and for gaining a deeper understanding of the electronic environment of the nuclei.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton of the ethanethiol (B150549) group, the methyl protons of the ethanethiol group, the thiol proton, and the protons of the methylsulfanyl group. The chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the methylsulfanyl group and the thiol group. The thiol proton signal is typically a broad singlet, and its chemical shift can be sensitive to concentration and solvent.
The predicted ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be affected by the substituents, with the carbon atoms directly attached to the sulfur atoms showing distinct shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 7.5 | 125 - 135 |
| CH-SH | 4.0 - 4.5 | 40 - 50 |
| CH₃ (ethane) | 1.6 - 1.8 | 20 - 25 |
| SH | 1.5 - 2.5 | - |
| S-CH₃ | 2.4 - 2.6 | 15 - 20 |
Note: The chemical shifts presented are estimated values based on computational predictions for similar structural motifs and are relative to tetramethylsilane (TMS). Actual experimental values may vary depending on the solvent and other experimental conditions.
Theoretical Elucidation of Reaction Pathways and Transition States for this compound
Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, allowing for the mapping of potential energy surfaces and the characterization of transition states.
Potential Energy Surface Mapping for this compound Reactions
Potential energy surface (PES) mapping provides a theoretical framework for understanding the energetics of a chemical reaction. For this compound, PES mapping can be used to investigate various reactions, such as the homolytic cleavage of the S-H bond to form a thiyl radical. Computational studies on substituted thiophenols have shown that the S-H bond dissociation energy is influenced by the nature of the substituents on the aromatic ring. researchgate.net The methylsulfanyl group at the para position is expected to have a noticeable effect on the stability of the resulting thiophenol radical.
Another reaction of interest is the photodissociation of the S-H bond. Theoretical studies on the photodissociation of thiophenol have involved the construction of multi-dimensional diabatic potential energy surfaces to describe the excited states. nih.gov Similar computational approaches could be applied to this compound to understand its photochemical behavior.
Computational Simulations of Catalytic Reaction Mechanisms Involving this compound
Thiols and their derivatives are important substrates in various catalytic reactions, such as C-S cross-coupling reactions. rsc.org Computational simulations can provide detailed insights into the mechanisms of these reactions, including the role of the catalyst and the nature of the intermediates and transition states.
For this compound, theoretical studies could be employed to investigate its participation in palladium-catalyzed N-arylation reactions, a common method for forming C-N bonds. researchgate.net DFT calculations can be used to model the catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps. Such simulations would help in understanding the reactivity of the thiol and the factors that control the efficiency and selectivity of the catalytic process. These computational approaches are part of a broader trend of using multiscale modeling and data science to understand and design better catalysts. mpg.de
Advanced Spectroscopic Characterization Methodologies for 1 4 Methylsulfanyl Phenyl Ethane 1 Thiol
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Complex Structural Elucidation of 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the complete bonding framework of the molecule. nih.gov
A suite of 2D NMR experiments is employed to piece together the molecular structure of this compound. Each experiment provides a unique set of correlations that, when combined, leave no ambiguity in the final structure. slideshare.netsdsu.edu
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings through bonds, typically over two to three bonds. sdsu.edu For this compound, a key COSY correlation would be observed between the methine proton (H1') and the methyl protons (H2') of the ethanethiol (B150549) group, confirming their adjacency. Another expected correlation is between the aromatic protons on the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). sdsu.edu This is crucial for connecting different fragments of the molecule. Key HMBC correlations would link the methyl protons of the methylsulfanyl group (H7) to the aromatic carbon C4, and the ethanethiol protons (H1', H2') to the aromatic carbon C1.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, irrespective of their bonding. slideshare.net This technique is particularly useful for conformational analysis. For this molecule, NOESY could reveal the spatial proximity between the methine proton (H1') and the adjacent aromatic protons (H2/H6), providing insight into the preferred rotational conformation around the C1-C1' bond.
The expected ¹H and ¹³C NMR assignments and key 2D NMR correlations are summarized in the tables below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Chemical shifts are estimated and may vary based on solvent and experimental conditions.)
| Atom Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | C | - | ~142.0 |
| 2, 6 | CH | ~7.30 | ~127.0 |
| 3, 5 | CH | ~7.20 | ~126.5 |
| 4 | C | - | ~138.0 |
| 7 (S-CH₃) | CH₃ | ~2.50 | ~15.5 |
| 1' (CH-SH) | CH | ~4.20 | ~40.0 |
| 2' (CH₃) | CH₃ | ~1.65 | ~25.0 |
| SH | SH | ~1.90 | - |
Table 2: Key Expected 2D NMR Correlations
| Experiment | Correlating Protons (¹H) | Correlating Atoms |
|---|---|---|
| COSY | H1' | H2', SH |
| COSY | H2/H6 | H3/H5 |
| HSQC | H2/H6, H3/H5, H7, H1', H2' | C2/C6, C3/C5, C7, C1', C2' |
| HMBC | H7 (S-CH₃) | C4, C3/C5 |
| HMBC | H1' (CH-SH) | C1, C2/C6, C2' |
| HMBC | H2' (CH₃) | C1', C1 |
| NOESY | H1' | H2/H6, H2', SH |
Solid-state NMR (ssNMR) provides invaluable information on the structure, polymorphism, and dynamics of crystalline or amorphous solid forms of a compound. nih.gov For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would be the primary technique. It can distinguish between different crystalline forms (polymorphs) by revealing differences in chemical shifts caused by distinct molecular packing and intermolecular interactions in the crystal lattice.
Furthermore, ssNMR can probe the local environment of the sulfur atoms through ³³S NMR. However, ³³S NMR is inherently challenging due to the low natural abundance (0.76%) and the large quadrupole moment of the ³³S nucleus, which leads to very broad signals. mdpi.com Advanced techniques such as ultra-wideline Carr-Purcell-Meiboom-Gill (CPMG) or high magnetic fields might be necessary to acquire meaningful data. mdpi.comnih.gov Such studies could provide unique insights into the electronic environment of both the thiol and the methylsulfanyl sulfur atoms in the solid state.
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathway Determination of this compound
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the unambiguous determination of its elemental formula. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed.
The theoretical exact mass of the [M+H]⁺ ion for C₉H₁₃S₂ (M = this compound) is 185.0459. An experimental HRMS measurement confirming this mass within a few parts per million (ppm) would validate the elemental composition.
The presence of two sulfur atoms imparts a characteristic isotopic pattern. The natural abundance of the ³⁴S isotope is approximately 4.2%. Therefore, the mass spectrum will show a significant M+2 peak (from one ³⁴S atom) and an M+4 peak (from two ³⁴S atoms), the relative intensities of which can be calculated and compared with the experimental spectrum to confirm the number of sulfur atoms.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways by inducing collision-induced dissociation (CID) of the parent ion. sfrbm.org This provides structural information by revealing how the molecule breaks apart.
Table 3: Predicted HRMS Data and Fragmentation for this compound
| Ion | Formula | Calculated m/z | Proposed Origin |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₃S₂⁺ | 185.0459 | Protonated molecule |
| [M+H-H₂S]⁺ | C₉H₁₁S⁺ | 151.0581 | Loss of hydrogen sulfide (B99878) from the thiol group |
| [M+H-C₂H₄S]⁺ | C₇H₉S⁺ | 125.0425 | Loss of thioacetaldehyde |
| [M+H-CH₃]⁺ | C₈H₁₀S₂⁺ | 170.0224 | Loss of a methyl radical from the methylsulfanyl group |
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Identification and Conformational Insights of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups. thermofisher.com These two techniques are often complementary.
For this compound, key vibrational modes confirm the presence of its characteristic functional groups:
S-H Stretch: A weak to medium intensity band in the FT-IR spectrum, typically around 2550-2600 cm⁻¹, is characteristic of the thiol group. ajol.info This band is often more prominent in the Raman spectrum.
C-S Stretch: Bands in the 600-800 cm⁻¹ region correspond to the C-S stretching vibrations of both the thiol and the methylsulfanyl groups.
Aromatic Vibrations: C-H stretching vibrations for the aromatic ring appear above 3000 cm⁻¹. ajol.info C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region. The pattern of overtone bands in the 1600-2000 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹ can confirm the 1,4-disubstitution pattern of the benzene (B151609) ring.
Aliphatic Vibrations: C-H stretching and bending modes for the methyl and methine groups of the ethanethiol and methylsulfanyl moieties will be present in the 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹ regions, respectively.
Subtle shifts in these vibrational frequencies can provide conformational insights, such as the orientation of the thiol group relative to the aromatic ring. nih.gov
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic (CH₃, CH) | 2850 - 2960 | Medium-Strong |
| S-H Stretch | Thiol | 2550 - 2600 | Weak |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| C-H Bend | Aliphatic (CH₃, CH) | 1375 - 1465 | Medium |
| C-H Out-of-Plane Bend | 1,4-disubstituted Aromatic | 800 - 850 | Strong |
| C-S Stretch | Thiol, Sulfide | 600 - 800 | Weak-Medium |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination of Chiral this compound Variants
The carbon atom C1' in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for studying these chiral variants. saschirality.org
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques for analyzing chiral molecules. nih.gov They measure the differential absorption and refraction of left- and right-circularly polarized light, respectively. wikipedia.org
Circular Dichroism (CD): A CD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. Non-zero signals, known as Cotton effects, are observed only for chiral molecules in the region of their UV-Vis absorption bands. libretexts.org The aromatic ring in this compound acts as a chromophore. The two enantiomers will produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee), making it an excellent tool for determining enantiomeric purity.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation with wavelength. wikipedia.org An ORD curve shows characteristic peaks and troughs (a Cotton effect) in the regions where the molecule absorbs light. libretexts.org The sign of the Cotton effect (positive or negative) is opposite for the two enantiomers.
For this compound, Cotton effects would be expected corresponding to the electronic transitions of the substituted benzene chromophore (typically around 220-280 nm). The determination of the absolute configuration (R or S) can be achieved by comparing the experimentally measured CD or ORD spectrum with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT).
X-ray Crystallography for Single Crystal Structure Determination of this compound and its Crystalline Derivatives
Despite a comprehensive search of available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no published single-crystal X-ray diffraction data for the specific compound this compound or its crystalline derivatives could be located.
For a molecule like this compound, a successful crystallographic analysis would provide invaluable insights into its solid-state conformation. Key structural features, such as the dihedral angles between the phenyl ring and the ethanethiol side chain, as well as the orientation of the methylsulfanyl group, would be unequivocally determined. Furthermore, this technique would reveal the nature and geometry of any intermolecular interactions, such as hydrogen bonds involving the thiol group or weaker van der Waals forces, which govern the crystal packing and influence the material's bulk properties.
While crystallographic data is not available for the target compound, the scientific literature does contain structural studies of related molecules containing the 4-(methylsulfanyl)phenyl moiety. These studies consistently demonstrate the utility of X-ray crystallography in confirming molecular structures and understanding supramolecular assembly in sulfur-containing aromatic compounds. However, without a specific crystallographic study on this compound, any discussion of its crystal structure remains speculative. The acquisition of such data would require the successful growth of single crystals of the compound suitable for X-ray diffraction analysis.
Applications of 1 4 Methylsulfanyl Phenyl Ethane 1 Thiol As a Synthetic Building Block
Utilization of 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol in the Synthesis of Complex Organosulfur Compounds
The presence of a reactive thiol group allows this compound to serve as a cornerstone for the synthesis of a diverse array of more complex organosulfur compounds.
Precursors for the Formation of Diverse Thioethers and Sulfones
Thioether Synthesis:
This compound can be readily converted into its corresponding thiolate anion by treatment with a suitable base. This thiolate is a potent nucleophile and can undergo S-alkylation reactions with a variety of electrophiles, most commonly alkyl halides, to form thioethers (also known as sulfides). This reaction, proceeding via an SN2 mechanism, is a fundamental transformation in organosulfur chemistry.
The general reaction is as follows:
Step 1: Deprotonation to form the thiolate
R-SH + Base → R-S⁻ + [H-Base]⁺
Step 2: Nucleophilic attack on an alkyl halide
R-S⁻ + R'-X → R-S-R' + X⁻
Where:
R = 1-[4-(Methylsulfanyl)phenyl]ethyl
R' = An alkyl or other organic group
X = A halide (e.g., Cl, Br, I)
A variety of bases can be employed for the deprotonation step, ranging from strong bases like sodium hydride (NaH) to milder bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), depending on the specific requirements of the reaction.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Alkyl Halide (e.g., CH₃I) | 1-(Methylthio)-4-(1-(methylthio)ethyl)benzene | S-Alkylation |
| This compound | Benzyl Bromide | Benzyl (1-(4-(methylthio)phenyl)ethyl) sulfide (B99878) | S-Alkylation |
Sulfone Synthesis:
The thioethers synthesized from this compound can be subsequently oxidized to produce sulfoxides and sulfones. The oxidation state of the sulfur atom can be controlled by the choice of the oxidizing agent and the reaction conditions. Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), typically yield sulfoxides. Stronger oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or excess hydrogen peroxide, will further oxidize the sulfoxide (B87167) to the corresponding sulfone.
The oxidation process is sequential:
Thioether → Sulfoxide → Sulfone
| Starting Material | Oxidizing Agent | Product |
| Thioether | Hydrogen Peroxide (1 eq.) | Sulfoxide |
| Thioether | m-CPBA (excess) | Sulfone |
Reagent in the Synthesis of Sulfur-Containing Heterocyclic Compounds
This compound can also serve as a key reactant in the construction of sulfur-containing heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science. The thiol group can participate in various cyclization reactions, acting as a nucleophile to form new carbon-sulfur bonds that define the heterocyclic ring.
For example, it can react with difunctional electrophiles, such as dihaloalkanes or α,β-unsaturated carbonyl compounds, to form cyclic thioethers. The specific reaction pathway and the resulting ring size depend on the nature of the electrophilic partner.
Furthermore, intramolecular cyclization reactions of appropriately functionalized derivatives of this compound can lead to the formation of more complex heterocyclic systems.
Role of this compound in Metal-Mediated and Catalytic Transformations
The sulfur atom in this compound possesses lone pairs of electrons that can coordinate to metal centers, making it a candidate for applications in catalysis and surface science.
Ligand Precursor in Homogeneous and Heterogeneous Catalysis
Thiols and their corresponding thiolates are well-known to act as ligands for a variety of transition metals. This compound can be used as a ligand precursor to synthesize metal complexes that may exhibit catalytic activity. The coordination of the thiol to a metal center can modulate the metal's electronic and steric properties, thereby influencing its reactivity in catalytic cycles.
The nature of the resulting metal-thiolate complex can be influenced by factors such as the choice of the metal precursor, the reaction solvent, and the presence of other coordinating ligands. These complexes could potentially be employed in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.
Component in the Fabrication of Self-Assembled Monolayers (SAMs) for Surface Functionalization
Thiols have a strong affinity for the surfaces of certain metals, most notably gold, silver, and copper. This property allows for the formation of highly ordered, self-assembled monolayers (SAMs) on these surfaces. This compound, with its aromatic structure, can form SAMs where the molecules are oriented in a regular fashion, driven by both the sulfur-metal interaction and intermolecular π-π stacking interactions between the phenyl rings.
The formation of SAMs is a spontaneous process that occurs when a clean metal substrate is exposed to a dilute solution of the thiol. The resulting monolayer can significantly alter the surface properties of the metal, such as its wettability, adhesion, and corrosion resistance. The presence of the methylsulfanyl group on the phenyl ring can further influence the packing and electronic properties of the monolayer.
| Substrate | Adsorbate | Resulting Structure | Application |
| Gold (Au) | This compound | Self-Assembled Monolayer | Surface Functionalization |
| Silver (Ag) | This compound | Self-Assembled Monolayer | Corrosion Inhibition |
| Copper (Cu) | This compound | Self-Assembled Monolayer | Nanopatterning |
Derivatization of this compound for Advanced Material Science Precursors
The chemical versatility of this compound allows for its derivatization into a variety of precursors for advanced materials. By modifying the thiol group or the aromatic ring, new molecules with tailored properties can be synthesized.
For instance, the thiol group can be reacted with monomers containing reactive functionalities, such as acrylates or epoxides, through thiol-ene or thiol-epoxy "click" chemistry. This allows for the incorporation of the 1-[4-(Methylsulfanyl)phenyl]ethylthio moiety into polymer backbones or as pendant groups. The resulting polymers may exhibit unique optical, electronic, or thermal properties due to the presence of the sulfur-containing aromatic group.
Furthermore, derivatization of the aromatic ring, for example through electrophilic aromatic substitution, can introduce additional functional groups that can be used for further chemical modifications or to tune the material's properties. These derivatized molecules can serve as building blocks for the synthesis of functional polymers, organic semiconductors, or other advanced materials.
Monomer Synthesis for Sulfur-Containing Polymers
The presence of a thiol (-SH) group in this compound allows it to act as a monomer in various polymerization reactions to form sulfur-containing polymers. These polymers are a significant class of materials known for their unique optical, mechanical, and thermal properties. The incorporation of sulfur atoms into the polymer backbone can enhance properties such as refractive index, metal ion adhesion, and thermal stability.
The synthesis of polymers from thiol-containing monomers can be achieved through several routes, including thiol-ene "click" chemistry, oxidative polymerization, and condensation reactions. In the case of this compound, its thiol group can readily participate in radical-mediated thiol-ene additions with molecules containing double or triple bonds. This highly efficient and often photo-initiated reaction allows for the formation of poly(thioether)s under mild conditions.
Furthermore, the oxidative coupling of thiols can lead to the formation of disulfide bonds, creating polymers with dynamic covalent linkages. These disulfide-containing polymers are of interest for applications in self-healing materials and drug delivery systems due to the reversible nature of the disulfide bond.
The table below outlines potential polymerization strategies for this compound and the resulting polymer types.
| Polymerization Method | Co-monomer/Condition | Resulting Polymer Type | Potential Properties |
| Thiol-ene "click" chemistry | Di- or multi-functional enes/ynes | Poly(thioether) | High refractive index, thermal stability |
| Oxidative Polymerization | Oxidizing agent (e.g., air, H₂O₂) | Poly(disulfide) | Redox-responsive, self-healing |
| Polycondensation | Dihalides, dicarboxylic acids | Poly(thioether), Poly(thioester) | Engineering plastic properties |
Integration as a Functional Component in Organic Electronic Materials
The aromatic and sulfur-containing nature of this compound makes it an intriguing candidate for integration into organic electronic materials. The methylsulfanylphenyl group can influence the electronic properties of organic semiconductors, which are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The sulfur atoms in the methylsulfanyl group possess lone pairs of electrons that can participate in π-conjugation with the aromatic ring, potentially affecting the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The ability to tune these energy levels is crucial for efficient charge injection, transport, and device performance.
The thiol group offers a versatile handle for anchoring the molecule onto metal electrode surfaces, such as gold, through the formation of strong sulfur-metal bonds. This self-assembly capability is highly desirable for creating well-ordered molecular layers at the electrode-semiconductor interface, which can reduce contact resistance and improve charge carrier injection.
Research into organic semiconductors often involves the strategic placement of functional groups to control molecular packing and intermolecular interactions, which are critical for efficient charge transport. The structure of this compound could be incorporated into larger conjugated systems to study the impact of its specific functionalities on charge mobility and other key electronic parameters.
The following table summarizes the potential roles and effects of integrating this compound or similar moieties into organic electronic materials.
| Functional Group | Potential Role in Organic Electronics | Potential Effect on Material Properties |
| Methylsulfanylphenyl | Modification of electronic structure | Tuning of HOMO/LUMO energy levels, influencing charge transport |
| Thiol (-SH) | Surface modification, anchoring group | Formation of self-assembled monolayers on electrodes, improved charge injection |
| Aromatic Ring | Core structural component | Contribution to π-conjugation and molecular packing |
While specific research on this compound in these applications is not widely documented, its chemical structure suggests a strong potential for its use as a building block in the development of next-generation sulfur-containing polymers and organic electronic materials. Further investigation into the synthesis and characterization of materials derived from this compound is warranted to fully explore its capabilities.
Future Research Directions and Emerging Perspectives for 1 4 Methylsulfanyl Phenyl Ethane 1 Thiol
Exploration of Novel Catalytic Transformations and Reaction Pathways Involving 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol
The presence of a thiol group in this compound opens the door to a wide array of catalytic transformations. Future research could fruitfully explore its participation in both established and novel reaction pathways. A primary area of investigation would be its use in thiol-ene "click" reactions, a powerful tool for polymer and materials synthesis. The radical-initiated addition of the thiol to various alkenes could be investigated under both thermal and photochemical conditions, with a focus on optimizing reaction efficiency and selectivity.
Furthermore, the development of transition metal-catalyzed cross-coupling reactions involving this compound as a sulfur pronucleophile would be a significant advancement. Catalytic systems based on palladium, nickel, or copper could be developed to facilitate the formation of carbon-sulfur bonds with a variety of aryl, vinyl, and alkyl halides or pseudohalides. The electronic properties of the methylsulfanylphenyl group may offer unique advantages in modulating the reactivity and stability of the catalytic intermediates.
| Potential Catalytic Transformation | Catalyst System | Potential Product Class | Key Research Question |
| Thiol-ene Reaction | Photoinitiator (e.g., DMPA) or Thermal Initiator (e.g., AIBN) | Functionalized Thioethers | Investigation of regioselectivity and stereoselectivity with prochiral alkenes. |
| Suzuki-Miyaura-type C-S Coupling | Pd(OAc)2 / Ligand | Aryl Thioethers | Optimization of ligand and base to achieve high yields with a broad substrate scope. |
| Buchwald-Hartwig-type C-S Coupling | NiCl2(dppp) / Base | Alkyl-Aryl Thioethers | Exploring the reactivity with sterically hindered alkyl halides. |
| Copper-Catalyzed Thiolation | CuI / Ligand | Vinyl Thioethers | Development of mild and efficient conditions for the thiolation of vinyl halides and triflates. |
Integration of this compound Synthesis and Reactions into Flow Chemistry and Microreactor Technologies
The application of flow chemistry and microreactor technologies to the synthesis and subsequent reactions of this compound offers numerous potential advantages over traditional batch processing. The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by these technologies can lead to improved yields, higher selectivity, and enhanced safety, particularly when dealing with reactive intermediates or exothermic reactions.
Future research in this area could focus on developing a continuous-flow synthesis of this compound itself, potentially starting from 4-(methylsulfanyl)acetophenone. Subsequent in-line transformations, such as the aforementioned catalytic reactions, could be integrated into a multi-step flow process. This approach would not only enable the efficient and scalable production of derivatives but also facilitate rapid reaction optimization through automated high-throughput screening.
| Flow Chemistry Application | Key Advantage | Research Goal |
| Continuous Synthesis of the Target Compound | Enhanced safety and scalability. | To develop a robust and high-yielding multi-step flow synthesis protocol. |
| In-line Catalytic Transformations | Precise control over reaction conditions, leading to improved selectivity. | To integrate catalytic reactions, such as thiol-ene or cross-coupling, directly after the synthesis step. |
| Automated Reaction Optimization | Rapid screening of reaction parameters. | To utilize automated systems for the rapid optimization of novel transformations. |
Advanced Computational Modeling for Predictive Understanding and Rational Design of this compound Reactivity
Computational chemistry, particularly density functional theory (DFT), can provide invaluable insights into the reactivity and properties of this compound. Theoretical calculations can be employed to predict key molecular properties such as bond dissociation energies, acidity of the thiol proton, and the energies of frontier molecular orbitals. This information can be used to rationalize its observed reactivity and to predict its behavior in new chemical transformations.
Future computational studies could focus on modeling the transition states of potential reactions, thereby elucidating reaction mechanisms and identifying the factors that control selectivity. For instance, the origins of stereoselectivity in asymmetric reactions involving this chiral thiol could be investigated. Furthermore, computational screening of potential catalysts and substrates could accelerate the discovery of new and efficient synthetic methodologies.
| Computational Modeling Technique | Predicted Property | Application in Rational Design |
| Density Functional Theory (DFT) | Reaction transition state energies. | Elucidation of reaction mechanisms and prediction of reaction outcomes. |
| Molecular Dynamics (MD) Simulations | Conformational preferences and solvent effects. | Understanding the role of the solvent and conformational dynamics on reactivity. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions. | Design of enzyme inhibitors or probes based on the thiol scaffold. |
Exploiting the Potential Chirality of this compound in Asymmetric Synthesis
Given that this compound possesses a stereogenic center at the carbon bearing the thiol group, it exists as a pair of enantiomers. This inherent chirality presents a significant opportunity for its application in asymmetric synthesis. Future research could focus on the development of methods for the enantioselective synthesis of this thiol, for example, through the asymmetric reduction of a corresponding ketone precursor or via kinetic resolution.
Once obtained in enantiopure form, the enantiomers of this compound could be utilized as chiral building blocks, auxiliaries, or ligands in asymmetric catalysis. For instance, its derivatives could be explored as chiral ligands for transition metals in a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, or conjugate additions. The presence of both a hard sulfur donor (from the methylsulfanyl group) and a soft sulfur donor (from the thiol) could lead to unique coordination properties and catalytic activities. The synthesis of chiral tetrahydrothiophenes and other sulfur-containing heterocycles could be a target. nsf.govmetu.edu.tr
| Application in Asymmetric Synthesis | Potential Role of the Compound | Target Transformation |
| Chiral Building Block | Synthesis of enantiopure complex molecules. | Asymmetric total synthesis of natural products or pharmaceuticals. |
| Chiral Auxiliary | Control of stereoselectivity in reactions of attached substrates. | Diastereoselective alkylations or additions. |
| Chiral Ligand | Induction of enantioselectivity in metal-catalyzed reactions. | Asymmetric hydrogenation or C-C bond formation. |
Interdisciplinary Research Avenues and Collaborative Opportunities for this compound Derivatives
The unique combination of functional groups in this compound and its derivatives suggests a broad range of potential applications that could be explored through interdisciplinary collaborations. In medicinal chemistry, for example, its derivatives could be investigated as potential enzyme inhibitors, leveraging the ability of the thiol group to interact with metal centers or form disulfide bonds with cysteine residues in proteins.
In materials science, polymers incorporating this thiol through thiol-ene chemistry could exhibit interesting properties, such as high refractive indices or self-healing capabilities. The sulfur atoms could also be oxidized to sulfoxides or sulfones, further tuning the material's properties. Collaboration with materials scientists and engineers would be crucial to fully realize this potential.
| Interdisciplinary Field | Potential Application | Collaborative Partner |
| Medicinal Chemistry | Enzyme inhibitors or probes. | Pharmacologists and Biochemists. |
| Materials Science | High refractive index polymers or self-healing materials. | Polymer Chemists and Materials Engineers. |
| Supramolecular Chemistry | Self-assembled monolayers on gold surfaces. | Surface Scientists and Physicists. |
Q & A
Q. What are the common synthetic routes for 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol?
Answer:
- Grignard Reaction : Reacting a p-tolylmagnesium bromide derivative with acetaldehyde in an ether solvent, followed by thiolation .
- Reduction of Ketones : Reducing 4-(methylthio)acetophenone (synthesized via Friedel-Crafts acylation of thioanisole) using sodium borohydride or lithium aluminum hydride .
- Biocatalytic Methods : Enzymatic reduction of 4-(methylthio)acetophenone using Daucus carota (carrot) cells to achieve enantioselectivity .
Q. What spectroscopic techniques are recommended for structural characterization?
Answer:
- NMR : To confirm the presence of methylsulfanyl (–SCH₃) and thiol (–SH) groups via chemical shifts (e.g., δ ~2.5 ppm for –SCH₃) .
- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation .
- Infrared (IR) Spectroscopy : To identify S–H stretches (~2550 cm⁻¹) and C–S bonds (~700 cm⁻¹) .
Q. How does solubility and stability vary under different experimental conditions?
Answer:
- Solubility : Slightly soluble in water; better solubility in polar aprotic solvents (e.g., DMSO, DMF) .
- Stability : Sensitive to oxidation (forms disulfides); store under inert gas (N₂/Ar) at low temperatures. pH impacts thiol reactivity—avoid strongly acidic/basic conditions .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure determination?
Answer:
Q. What strategies optimize enantioselective synthesis using biocatalysts?
Answer:
- Biocatalyst Selection : Daucus carota cells provide (S)-enantiomers with >90% enantiomeric excess (ee) .
- Reaction Conditions : Use aqueous media at 25–30°C, pH 6–7, and monitor reaction progress via chiral HPLC .
Q. How to design molecular docking studies for this compound’s interactions?
Answer:
Q. How is computational modeling used to predict synthetic feasibility?
Answer:
- Retrosynthesis Tools : Employ AI-driven platforms (e.g., PISTACHIO or BKMS_METABOLIC ) to identify viable routes from 4-(methylthio)acetophenone .
- Reaxys Database : Validate reaction steps using literature precedents for analogous thiol-containing compounds .
Data Contradiction and Analysis
Q. How to address conflicting crystallographic data in publication-ready structures?
Answer:
Q. What are common pitfalls in interpreting NMR data for thiol-containing compounds?
Answer:
- Oxidation Artifacts : Disulfide formation may split –SH peaks or reduce signal intensity. Use degassed solvents and report integration ratios .
- Dynamic Exchange : Thiol protons may broaden or disappear; perform variable-temperature NMR to confirm .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
